Propyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate
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Overview
Description
Propyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate is a synthetic organic compound that belongs to the family of 2,4-dichlorophenoxyacetic acid derivatives. This compound is known for its applications in various fields, including agriculture, pharmaceuticals, and chemical research. It is characterized by its unique chemical structure, which includes a propyl group, a dichlorophenoxy moiety, and a hydrazine carboxylate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate typically involves the reaction of 2,4-dichlorophenoxyacetic acid with hydrazine derivatives under controlled conditions. One common method includes the esterification of 2,4-dichlorophenoxyacetic acid with propanol to form the corresponding ester, followed by the reaction with hydrazine hydrate to yield the desired hydrazine carboxylate compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and hydrazine reaction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled temperature and pressure conditions are crucial in the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
Propyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dichlorophenoxy moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the dichlorophenoxy group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Propyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities, including herbicidal and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Propyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate involves its interaction with specific molecular targets and pathways. It is known to act as an inhibitor of certain enzymes and receptors, leading to its biological effects. The compound’s dichlorophenoxy moiety plays a crucial role in its activity by binding to target sites and disrupting normal cellular functions .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A parent compound with similar herbicidal properties.
2,4-Dichlorophenoxypropionic acid: Another derivative with comparable chemical structure and applications.
Uniqueness
Propyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate is unique due to its specific hydrazine carboxylate group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry .
Properties
CAS No. |
61511-78-2 |
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Molecular Formula |
C12H14Cl2N2O4 |
Molecular Weight |
321.15 g/mol |
IUPAC Name |
propyl N-[[2-(2,4-dichlorophenoxy)acetyl]amino]carbamate |
InChI |
InChI=1S/C12H14Cl2N2O4/c1-2-5-19-12(18)16-15-11(17)7-20-10-4-3-8(13)6-9(10)14/h3-4,6H,2,5,7H2,1H3,(H,15,17)(H,16,18) |
InChI Key |
RIECXUZAVAWEGB-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)NNC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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